Epacadostat
Overview
Description
Epacadostat, also known as INCB24360, is an investigational drug for cancer12. It is an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a rate-limiting enzyme in the metabolism of essential amino acid tryptophan12. Epacadostat inhibits IDO1 by competitively blocking it, without interfering with IDO2 or tryptophan 2,3-dioxygenase (TDO)12.
Synthesis Analysis
The detailed synthesis process of Epacadostat is not available in the retrieved sources.
Molecular Structure Analysis
Epacadostat has a molecular formula of C11H13BrFN7O4S and a molecular weight of 438.24 g/mol2. The IUPAC name is (Z)-N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide2.
Chemical Reactions Analysis
The detailed chemical reactions involving Epacadostat are not available in the retrieved sources.
Physical And Chemical Properties Analysis
Epacadostat is a small molecule with a molecular weight of 438.24 g/mol2. It has a molecular formula of C11H13BrFN7O4S2. The compound is orally available2.
Scientific Research Applications
Antitumor Properties : Epacadostat exhibits potent and selective inhibition of tumor-associated carbonic anhydrases IX and XII, suggesting its role in antitumor effects (Angeli et al., 2019).
Enhancement of Dendritic Cell Immunogenicity : It enhances dendritic cell immunogenicity and the lytic ability of tumor antigen-specific T cells, which may increase the efficacy of immunotherapeutics, including cancer vaccines (Jochems et al., 2016).
Metabolism in Humans : Epacadostat's metabolism involves glucuronidation, and gut microbiota plays a significant role in forming its metabolites, contributing to our understanding of its pharmacokinetics (Boer et al., 2016).
Combination Therapies in Cancer Treatment : Studies have evaluated epacadostat in combination with atezolizumab for non-small cell lung cancer and with pembrolizumab for triple-negative breast cancer and ovarian cancer. These studies explore its potential in improving outcomes in various cancers (Hellmann et al., 2020; Spira et al., 2017).
Clinical Trials for Advanced Solid Tumors : Epacadostat has been investigated in various clinical trials, including a phase 1/2 trial in combination with pembrolizumab for advanced solid tumors. These studies focus on its safety, tolerability, and preliminary antitumor activity (Mitchell et al., 2018).
Pharmacokinetic and Pharmacodynamic Modeling : Studies have also focused on understanding the pharmacokinetics and pharmacodynamics of epacadostat in patients with advanced solid malignancies, which is crucial for optimizing dosing and predicting therapeutic responses (Shi et al., 2017).
Safety And Hazards
Future Directions
While Epacadostat has shown promise in early clinical trials, recent results from the ECHO-301/KEYNOTE-252 trial did not show superior outcomes compared to existing treatments4. Future studies of Epacadostat should incorporate dose and pharmacodynamic effects, as well as robust biomarker evaluations to improve the design of phase 3 studies4. Additional analyses are ongoing and are expected to be reported in a separate paper once completed4.
properties
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKMWOJEPMPVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318248 | |
Record name | Epacadostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epacadostat | |
CAS RN |
1204669-58-8, 1204669-37-3 | |
Record name | Epacadostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epacadostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epacadostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epacadostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1204669-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPACADOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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